molecular formula C7H13ClO2 B2703315 Methyl 2-chloro-3-methylpentanoate CAS No. 55905-15-2

Methyl 2-chloro-3-methylpentanoate

Cat. No.: B2703315
CAS No.: 55905-15-2
M. Wt: 164.63
InChI Key: MRRYXOOOYHVKPE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methylpentanoate (C₇H₁₃ClO₂) is a chlorinated methyl ester with a molecular weight of 164.63 g/mol . Its structure comprises a pentanoate backbone substituted with a chlorine atom at the second carbon and a methyl group at the third carbon. This compound is primarily utilized in organic synthesis and materials science, particularly in the study of liquid crystals, where its phase transition behavior has been documented .

Properties

IUPAC Name

methyl 2-chloro-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRYXOOOYHVKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methylpentanoate can be synthesized through the esterification of 2-chloro-3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: In the presence of water and a base, the ester can be hydrolyzed to form 2-chloro-3-methylpentanoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or acids depending on the nucleophile used.

    Hydrolysis: Formation of 2-chloro-3-methylpentanoic acid and methanol.

    Reduction: Formation of 2-chloro-3-methylpentanol.

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-3-methylpentanoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Grignard Reactions

One notable application is its use in the preparation of Grignard reagents. This compound can react with magnesium to form chloro(1-ethyl-1-methylpropyl)magnesium, which is utilized in the Kumada–Tamao–Corriu coupling reaction. This reaction is significant for forming carbon-carbon bonds, which are crucial in creating larger organic molecules .

Synthesis of Chiral Compounds

The compound can also be used to synthesize chiral compounds, which are essential in pharmaceuticals. The chirality of synthesized products can influence their biological activity and efficacy .

Pharmaceutical Applications

This compound has potential applications in drug development, particularly as a precursor for synthesizing pharmaceutical agents.

Antimalarial Agents

Recent studies have explored derivatives of this compound for their antimalarial properties. For instance, compounds derived from this ester have shown promising activity against chloroquine-resistant malaria parasites . These derivatives were evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, indicating a favorable drug-like profile.

Anticancer Research

In addition to antimalarial research, derivatives of this compound have been investigated for anticancer properties. Some synthesized compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Agrochemical Applications

The compound also finds applications in the agrochemical industry as an intermediate for synthesizing herbicides and pesticides.

Herbicide Development

Research indicates that derivatives of this compound can be modified to create effective herbicides that target specific plant species while minimizing impact on non-target organisms . This specificity is crucial for sustainable agricultural practices.

Data Tables

Application AreaSpecific UsesNotable Findings
Organic SynthesisGrignard ReactionsKey intermediate for carbon-carbon bond formation
PharmaceuticalsAntimalarial AgentsPromising activity against resistant strains
Anticancer ResearchSelective cytotoxicity against cancer cells
AgrochemicalsHerbicide DevelopmentTargeted effectiveness with minimal side effects

Case Studies

Case Study 1: Antimalarial Activity
A study evaluated various derivatives of this compound against Plasmodium falciparum. The results showed that certain modifications enhanced the antiplasmodial activity significantly compared to standard treatments like chloroquine .

Case Study 2: Herbicide Efficacy
Research on herbicide formulations based on this compound demonstrated effective weed control in field trials while maintaining crop safety. This highlights the compound's potential in developing environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic carbon atom bonded to chlorine. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Positional Isomers: 2-Chloro-4-methylpentanoate vs. 2-Chloro-3-methylpentanoate

A key structural analog is methyl 2-chloro-4-methylpentanoate, which differs in the position of the methyl group (C4 instead of C3). Comparative thermochemical data reveal significant differences:

Property Methyl 2-chloro-3-methylpentanoate Methyl 2-chloro-4-methylpentanoate
Phase Transition Temperature 329.2 K 342.2 K
Enthalpy (ΔH, kJ/mol) 33.4 23.39
Entropy (ΔS, J/mol·K) 101.46 68.35

Key Insight : The 3-methyl isomer exhibits higher entropy and enthalpy during phase transitions, suggesting greater conformational flexibility and thermal stability compared to the 4-methyl derivative .

Chlorinated Methyl Esters in Natural Resins

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and communic acid methyl ester, share structural motifs with this compound. These compounds, isolated from Austrocedrus chilensis resin, are characterized by branched alkyl chains but lack chlorine substitution. Gas chromatography-mass spectrometry (GC-MS) studies highlight their lower polarity and higher volatility compared to chlorinated analogs .

Functional Group Variants: Amino vs. Chloro Substitution

Methyl 2-amino-3-methylpentanoate hydrochloride (C₇H₁₄NO₂·HCl) replaces the chlorine atom with an amino group. This substitution drastically alters reactivity:

  • Solubility: The amino derivative is water-soluble due to ionic interactions, whereas the chloro analog is hydrophobic.
  • Applications: The amino ester is used in peptide synthesis, while the chloro ester serves as a precursor in liquid crystal development .

Physicochemical Properties of Methyl Esters (General Trends)

Property Typical Range for Methyl Esters Relevance to Chlorinated Analogs
Boiling Point 150–250°C Increased with branching
Density 0.85–1.10 g/cm³ Higher for chlorinated species
Solubility in Water Low Further reduced by Cl substitution

Biological Activity

Methyl 2-chloro-3-methylpentanoate is a chemical compound with notable biological activity. This article explores its properties, potential applications, and relevant research findings.

  • Chemical Formula : C6H11ClO2
  • Molecular Weight : 150.61 g/mol
  • CAS Number : 55905-15-2

Biological Activity

This compound has been studied for its effects on various biological systems, particularly in relation to its use as a non-ionic organic buffering agent in cell cultures. Its pH stability range is between 6 and 8.5, making it suitable for various biological applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related esters have shown effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes. For example, it has been used as a buffering agent in cell culture media, which is crucial for maintaining optimal pH levels for cell growth and function. The compound's buffering capacity allows for stable cellular environments, promoting better experimental outcomes in biological assays .

Case Studies

  • Cell Culture Applications : In laboratory settings, this compound has been utilized to stabilize pH in various cell culture systems. This stability is vital for the growth of sensitive cell lines and enhances the reproducibility of experimental results.
  • Antimicrobial Testing : In studies assessing the antimicrobial properties of related compounds, it was observed that certain derivatives exhibited significant inhibitory effects on bacterial growth. These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
Cell Culture BufferingEffective in maintaining pH stability
AntimicrobialPotential activity against bacteria and fungi
Growth PromotionEnhances growth conditions in Lactobacillus spp.

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